molecular formula C10H15BrN4O2S B6457043 N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide CAS No. 2549038-35-7

N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

Cat. No.: B6457043
CAS No.: 2549038-35-7
M. Wt: 335.22 g/mol
InChI Key: QSWYNPVPHCTVPL-UHFFFAOYSA-N
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Description

N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide (abbreviated as BPMP) is an organosulfonamide compound that has been studied for its potential applications in scientific research. BPMP has been found to possess a wide range of biochemical and physiological effects, which makes it a promising tool for use in laboratory experiments.

Scientific Research Applications

N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has been studied for its potential applications in a variety of scientific research areas. It has been found to possess a wide range of biochemical and physiological effects, making it a promising tool for use in laboratory experiments. For example, this compound has been used as a tool for studying the effects of oxidative stress on cells. It has also been used to study the effects of inflammation on cells and to investigate the effects of various drugs on cells. Additionally, this compound has been used to study the effects of various hormones on cells.

Mechanism of Action

The exact mechanism of action of N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is not yet fully understood. However, it is believed that this compound acts by binding to a specific receptor in the cell, which then activates a signaling cascade that leads to the desired effects. Additionally, this compound has been found to interact with several other proteins, including enzymes, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to induce oxidative stress in cells, which can lead to cell death. Additionally, this compound has been found to affect the expression of several proteins involved in inflammation, including cytokines and chemokines. It has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). Finally, this compound has been found to affect the expression of several hormones, including insulin and glucagon.

Advantages and Limitations for Lab Experiments

N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, this compound has been found to possess a wide range of biochemical and physiological effects, making it a promising tool for use in laboratory experiments. However, this compound also has several limitations. It is only effective at certain concentrations, and its effects can vary depending on the type of cell being studied. Additionally, this compound has been found to be toxic to some cells, and it can be difficult to control the concentration of this compound in a laboratory setting.

Future Directions

There are several potential future directions for research on N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide. One potential direction is to further investigate its mechanism of action, as this could lead to a better understanding of its effects on cells. Additionally, further research could be done to investigate the effects of this compound on different types of cells and to determine the optimal concentration of this compound for use in laboratory experiments. Finally, further research could be done to investigate the effects of this compound on different types of drugs and hormones, as this could lead to the development of new therapeutic treatments.

Synthesis Methods

N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is synthesized by a two-step reaction involving the reaction of 5-bromopyrimidine-2-carboxylic acid with N-methylmethanesulfonamide. The first step of the reaction involves the formation of the N-methylmethanesulfonamide ester of 5-bromopyrimidine-2-carboxylic acid. This is followed by an intramolecular cyclization of the resulting pyrrolidinone to form this compound. The overall reaction is shown below:
5-bromopyrimidine-2-carboxylic acid + N-methylmethanesulfonamide → this compound

Properties

IUPAC Name

N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN4O2S/c1-14(18(2,16)17)9-3-4-15(7-9)10-12-5-8(11)6-13-10/h5-6,9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWYNPVPHCTVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=C(C=N2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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